2,4,6-Trinitro-m-cresol
Description
Historical Trajectories and Early Chemical Investigations
The history of 2,4,6-Trinitro-m-cresol is intrinsically linked to the development of explosives. Its synthesis and investigation were part of a broader effort in the late 19th and early 20th centuries to discover and characterize powerful energetic materials for military and industrial applications. Early investigations focused on its synthesis, typically through the nitration of m-cresol (B1676322). wikipedia.orggoogle.com
One of the early methods for its preparation involved the sulfonation of m-cresol, followed by nitration. google.com This two-step process was found to be crucial to avoid the formation of undesirable byproducts and to achieve a purer final product. The initial sulfonation of m-cresol with sulfuric acid introduces a sulfonic acid group, which then directs the subsequent nitration with nitric acid to the desired positions on the aromatic ring. wikipedia.org Another historical synthesis route involved the use of nitrous gases to nitrate (B79036) cresol (B1669610) sulfonic acid. google.com
During World War I, a mixture containing 60% trinitrocresol and 40% picric acid was utilized as a filling for grenades, as this combination forms a liquid at a lower temperature (85 °C), facilitating its use. wikipedia.org This application highlights its early recognition as a viable explosive, although it was often used in conjunction with other, more established energetic materials like picric acid.
Contemporary Significance in Chemical Sciences and Energetic Materials Research
In the realm of modern chemical sciences, this compound continues to be a subject of interest, primarily within the field of energetic materials. rsc.orgdtic.mil Researchers are exploring its properties and those of its derivatives to develop new energetic compounds with tailored performance characteristics. rsc.org
Studies have focused on the synthesis of energetic salts derived from this compound. rsc.org These investigations aim to modify the compound's properties, such as its thermal stability and detonation performance, by forming salts with various cations. The introduction of different functional groups, like the azido (B1232118) group, is another area of research aimed at enhancing the energetic properties of related nitrophenol compounds. rsc.org
Beyond its explosive nature, this compound has been investigated for its potential biological activities. Research has shown that it can affect ion transport across cell membranes. rupress.orgsemanticscholar.orgnih.gov Specifically, it has been found to inhibit anion transport while stimulating cation movement in red blood cells. rupress.orgsemanticscholar.orgnih.gov This line of inquiry provides insights into the fundamental interactions of nitroaromatic compounds with biological systems.
The compound also serves as a precursor in certain chemical syntheses, including the production of more complex molecules like herbicides and insecticides. Its chemical reactivity and the presence of multiple functional groups make it a versatile building block in organic synthesis.
Key Research Challenges and Future Directions for Trinitrocresol Studies
Despite its long history, several research challenges and promising future directions remain for the study of this compound. A primary challenge lies in developing safer and more efficient synthesis methods. The traditional nitration processes are often hazardous and can produce significant amounts of acidic waste. epa.gov "Green" chemistry approaches, which aim to reduce the environmental impact of chemical processes, are a key area for future research. researchgate.net
Another significant challenge is the comprehensive characterization of its environmental fate and toxicology. While its use has been largely discontinued (B1498344) due to toxicity concerns, understanding its long-term environmental impact and developing effective remediation strategies for contaminated sites is crucial. ontosight.ai Studies into its biodegradation pathways are ongoing, with research suggesting it is resistant to microbial degradation. echemi.com
Future research is also likely to focus on computational modeling and simulation to better understand the relationship between its molecular structure and its energetic properties. odu.edu These computational studies can help in the rational design of new energetic materials with improved performance and reduced sensitivity. By predicting properties like detonation velocity and thermal stability, researchers can prioritize the synthesis of the most promising candidates. rsc.orgodu.edu
Furthermore, exploring the unique biological effects of this compound could open new avenues of research. rupress.orgsemanticscholar.orgnih.gov A deeper understanding of its mechanism of action on ion channels and cell membranes could have implications for pharmacology and toxicology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
602-99-3 |
|---|---|
Molecular Formula |
C7H5N3O7 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
3-methyl-2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3 |
InChI Key |
YYGJRRYSYLLCQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Appearance |
Solid powder |
boiling_point |
Explodes at 150 °C |
Color/Form |
Yellow crystals Yellow needles |
density |
1.75 g/cu cm |
melting_point |
109.5 °C 106 °C |
Other CAS No. |
602-99-3 |
physical_description |
Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently. |
Pictograms |
Explosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
0.01 M In water, 2200 mg/L at 25 °C In water, 339.4 mg/L at 25 °C (est) Readily soluble in alcohol, ether and acetone |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,4,6-Trinitro-m-cresol; NSC 3182; NSC-3182; NSC3182 |
vapor_pressure |
1.3X10-6 mm Hg at 25 °C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 2,4,6 Trinitro M Cresol
Optimized Synthesis Routes to 2,4,6-Trinitro-m-cresol
The synthesis of this compound, also known as methylpicric acid, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary route involves the nitration of m-cresol (B1676322), often with the use of sulfonated intermediates to direct the regioselectivity of the nitration.
Nitration of m-Cresol and Precursor Sulfonated Derivatives
Direct nitration of m-cresol is often avoided due to the high reactivity of the phenolic group, which can lead to oxidation and the formation of tarry byproducts, resulting in poor yields. To overcome this, a common strategy is to first sulfonate the m-cresol. Sulfonation introduces sulfonic acid groups onto the aromatic ring, which are strongly deactivating and directing. This allows for more controlled nitration.
A typical procedure involves the sulfonation of m-cresol with sulfuric acid. The resulting m-cresoldisulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid (mixed acid). The sulfonic acid groups are subsequently removed by hydrolysis, yielding this compound. wikipedia.org This indirect route through sulfonated derivatives is crucial for achieving a higher yield and purity of the final product.
Protecting the hydroxyl group of m-cresol as a carbonate or phosphate ester is another effective strategy. For instance, tri-m-tolyl phosphate can be nitrated with a mixed acid, followed by hydrolysis to selectively yield nitrated m-cresol derivatives. oup.com
Regioselectivity Control and Isomer Separation Techniques
The substitution pattern on the m-cresol ring is directed by the existing methyl and hydroxyl groups, both of which are ortho-, para-directing. This inherent directing effect can lead to the formation of a mixture of mononitro, dinitro, and trinitro isomers. Controlling the regioselectivity to favor the formation of the 2,4,6-trinitro isomer is a key challenge.
The use of sulfonated intermediates is a primary method for controlling regioselectivity. By carefully controlling the sulfonation conditions (temperature and concentration of sulfuric acid), it is possible to direct the sulfonyl groups to specific positions, which in turn directs the subsequent nitration. For example, sulfonation at 120°C predominantly places the sulfonic acid group at the 4-position of m-cresol. oup.com Subsequent nitration and desulfonation can then lead to a higher yield of the desired 2,4,6-trinitro isomer.
Separation of the resulting isomers can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating and quantifying cresol (B1669610) isomers and their nitrated derivatives. nih.govchemijournal.com Capillary zone electrophoresis (CZE) has also been shown to be effective for the separation of nitrophenol isomers. researchgate.net For larger scale separations, fractional crystallization can be employed, taking advantage of the different solubilities of the isomers in various solvents.
Evaluation of Reaction Efficiencies and Byproduct Formation
The efficiency of the synthesis of this compound is influenced by several factors, including reaction temperature, concentration of reagents, and reaction time. Direct nitration of m-cresol often results in low yields (around 50% for mononitro isomers) and the formation of significant amounts of dinitro isomers (around 12%) and oxidation byproducts. oup.com
The use of protecting groups and sulfonated intermediates significantly improves reaction efficiency. For instance, the nitration of sulfonated tri-m-tolyl phosphate followed by hydrolysis and desulfonation can lead to a predominant formation of the 6-nitro isomer, which is a precursor to the 2,4,6-trinitro derivative. oup.com
Table 1: Comparison of Nitration Methods for m-Cresol Derivatives
| Substrate | Nitration Conditions | Major Products | Yield of Nitro Isomers (%) | Reference |
|---|---|---|---|---|
| m-Cresol | Mixed acid, -5-0 °C | Mixture of nitro- and dinitro-3-methylphenols | ~62 | oup.com |
| Di-m-tolyl carbonate | Mixed acid | 3-Methyl-4-nitrophenol | - | oup.com |
| Sulfonated Di-m-tolyl carbonate | Mixed acid, then hydrolysis and desulfonation | 3-Methyl-6-nitrophenol | - | oup.com |
| Tri-m-tolyl phosphate | Mixed acid | 3-Methyl-4-nitrophenol | - | oup.com |
| Sulfonated Tri-m-tolyl phosphate | Mixed acid, then hydrolysis and desulfonation | 3-Methyl-6-nitrophenol | - | oup.com |
Synthesis and Characterization of this compound Salts
Due to the acidic nature of its phenolic hydroxyl group, this compound can form salts with a variety of organic and inorganic bases. These salts can exhibit different physical and chemical properties compared to the parent compound.
Preparation of Organic and Inorganic Salts with Diverse Cations
The preparation of this compound salts typically involves a direct reaction between the trinitrocresol and a suitable base. For inorganic salts, hydroxides or carbonates of alkali metals (e.g., sodium, potassium) or alkaline earth metals can be used. The reaction is generally carried out in a suitable solvent, such as water or ethanol.
Organic salts can be prepared by reacting this compound with organic bases, such as amines. The choice of the cation can significantly influence the properties of the resulting salt. For example, the synthesis of energetic salts often involves the use of nitrogen-rich cations derived from compounds like 1,2,4-triazole. bibliotekanauki.pl
A general method for preparing these salts involves dissolving the trinitrocresol in a solvent and adding a stoichiometric amount of the desired base. The resulting salt often precipitates from the solution and can be isolated by filtration. bibliotekanauki.pl
Stoichiometric Control in Salt Formation (e.g., 1:1, 2:1, 3:1 Charge Ratios)
The stoichiometry of the salt formation depends on the charge of the cation and the acidic nature of the this compound. As a monobasic acid, it will typically form salts in a 1:1 molar ratio with monovalent cations (e.g., Na⁺, K⁺, NH₄⁺).
With divalent cations (e.g., Ca²⁺, Mg²⁺, Ba²⁺), the salt will form in a 2:1 ratio of the trinitrocresol anion to the cation. Similarly, with trivalent cations (e.g., Al³⁺, Fe³⁺), a 3:1 stoichiometric ratio would be expected.
Precise stoichiometric control is achieved by carefully measuring the molar quantities of the this compound and the base used in the reaction. The pH of the reaction mixture can also be monitored to ensure complete neutralization and the formation of the desired salt.
Table 2: Examples of Potential this compound Salts and Their Stoichiometry
| Cation | Base | Expected Salt Formula | Anion:Cation Stoichiometric Ratio |
|---|---|---|---|
| Sodium (Na⁺) | Sodium Hydroxide (B78521) (NaOH) | C₇H₄N₃O₇Na | 1:1 |
| Potassium (K⁺) | Potassium Hydroxide (KOH) | C₇H₄N₃O₇K | 1:1 |
| Ammonium (NH₄⁺) | Ammonia (NH₃) | C₇H₄N₃O₇NH₄ | 1:1 |
| Calcium (Ca²⁺) | Calcium Hydroxide (Ca(OH)₂) | (C₇H₄N₃O₇)₂Ca | 2:1 |
| Magnesium (Mg²⁺) | Magnesium Hydroxide (Mg(OH)₂) | (C₇H₄N₃O₇)₂Mg | 2:1 |
| Aluminum (Al³⁺) | Aluminum Hydroxide (Al(OH)₃) | (C₇H₄N₃O₇)₃Al | 3:1 |
Functional Group Transformations and Analogous Compound Synthesis
The chemical structure of this compound, featuring a hydroxyl (-OH) group, a methyl (-CH₃) group, and three nitro (-NO₂) groups on a benzene (B151609) ring, offers specific sites for functional group transformations. The high degree of nitration significantly influences the reactivity of the aromatic ring and its substituents. Research in this area often focuses on modifying these functional groups to synthesize analogous compounds and derivatives with tailored chemical properties. Methodologies applied to the closely related 2,4,6-trinitrophenol (picric acid) and 2,4,6-trinitrotoluene (B92697) (TNT) often serve as a basis for developing synthetic pathways for trinitro-m-cresol derivatives.
The reactivity of the hydroxyl and methyl groups in this compound is heavily dictated by the strong electron-withdrawing effect of the three nitro groups.
Hydroxyl Group Modifications: The phenolic hydroxyl group is markedly acidic due to the inductive and resonance effects of the ortho- and para-nitro substituents, which stabilize the corresponding phenoxide anion. This acidity is the most prominent chemical characteristic of the hydroxyl group. quora.com
Deprotonation: The hydroxyl group is readily deprotonated by bases to form stable salts. This property is analogous to picric acid, which forms picrate salts. quora.com
Etherification and Esterification: While less common for highly nitrated phenols, the hydroxyl group can potentially undergo reactions like etherification or esterification under specific conditions. However, the nucleophilicity of the corresponding phenoxide is reduced by the electron-withdrawing nitro groups, making these reactions more challenging compared to less substituted phenols.
Methyl Group Modifications: The methyl group on the highly electron-deficient aromatic ring can be a target for oxidative transformations. The metabolism of the analogous compound, 2,4,6-trinitrotoluene (TNT), shows that its methyl group can be oxidized to form alcohol, and acid derivatives. nih.govwho.int Similar oxidative pathways can be envisioned for this compound.
Oxidation: The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents. This transformation would yield 2,4,6-trinitro-3-hydroxybenzoic acid. In the synthesis of TNT, care must be taken to control reaction conditions to prevent the unwanted oxidation of the methyl group by nitrogen oxides. wikipedia.org This indicates the susceptibility of the methyl group to oxidation. The process can proceed through intermediate stages, forming alcohol (a hydroxymethyl group) and aldehyde (a formyl group) derivatives. researchgate.net
Table 1: Potential Modifications of Functional Groups in this compound
| Functional Group | Type of Modification | Potential Reagent(s) | Resulting Functional Group |
| Hydroxyl (-OH) | Deprotonation | Base (e.g., NaOH) | Phenoxide (-O⁻) |
| Methyl (-CH₃) | Oxidation | Strong oxidizing agents | Carboxylic Acid (-COOH) |
| Methyl (-CH₃) | Oxidation | Strong oxidizing agents | Alcohol (-CH₂OH) |
The synthesis of derivatives from a trinitrophenol core often involves the transformation of an existing functional group into another. A relevant example is the synthesis of 3-azido-2,4,6-trinitrophenol, also known as 3-azidopicric acid. This process demonstrates a pathway for introducing an azide group onto the highly nitrated aromatic ring, starting from an amino-substituted precursor.
The synthesis is a two-step reaction process starting from 3-aminopicric acid (3-amino-2,4,6-trinitrophenol). prepchem.com
Diazotization: The first step involves the diazotization of the amino group. 3-aminopicric acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).
Azide Displacement: The resulting diazonium salt is then reacted with sodium azide (NaN₃) in the presence of phosphoric acid. The azide ion (N₃⁻) acts as a nucleophile and displaces the diazonium group, which is an excellent leaving group (as N₂ gas). This nucleophilic aromatic substitution yields the final product, 3-azido-2,4,6-trinitrophenol. prepchem.com
Table 2: Synthesis Steps for 3-azido-2,4,6-trinitrophenol
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Diazotization | 3-aminopicric acid | Sodium nitrite, Sulfuric acid | 3-diazonium-2,4,6-trinitrophenol salt |
| 2 | Azide Displacement | 3-diazonium-2,4,6-trinitrophenol salt | Sodium azide, Phosphoric acid | 3-azido-2,4,6-trinitrophenol |
The conversion of the hydroxyl group in highly activated phenols like 2,4,6-trinitrophenol (picric acid) into a chlorine atom is a well-established synthetic transformation. This yields the corresponding chlorinated analog, such as 2,4,6-trinitrochlorobenzene (picryl chloride). This methodology is directly applicable to this compound for the synthesis of 2,4,6-trinitro-3-chlorotoluene. The reaction replaces the phenolic hydroxyl group with a chlorine atom, a key step in producing versatile intermediates for further nucleophilic aromatic substitution reactions.
A common and efficient method involves a two-step process: prepchem.comresearchgate.net
Salt Formation: The trinitrophenol is first reacted with a base, such as pyridine, to form a salt (e.g., pyridinium picrate). This step increases the reactivity of the substrate for the subsequent chlorination. osti.gov
Chlorination: The resulting salt is then treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is frequently used for this purpose. osti.govcdnsciencepub.com The reaction is typically carried out by refluxing the components in a solvent like benzene. prepchem.comcdnsciencepub.com The phosphorus oxychloride converts the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed, though reaction conditions and yields may vary. cdnsciencepub.comquora.com The high degree of activation from the nitro groups facilitates this nucleophilic substitution at the carbon atom bearing the hydroxyl group.
Table 3: Reagents for the Conversion of Trinitrophenols to Chlorinated Analogs
| Starting Material | Intermediate | Chlorinating Agent | Product |
| 2,4,6-Trinitrophenol | Pyridinium picrate | Phosphorus oxychloride (POCl₃) | 2,4,6-Trinitrochlorobenzene |
| 2,4,6-Trinitrophenol | N/A | Phosphorus pentachloride (PCl₅) | 2,4,6-Trinitrochlorobenzene |
Comprehensive Spectroscopic and Structural Elucidation of 2,4,6 Trinitro M Cresol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,4,6-Trinitro-m-cresol, both ¹H and ¹³C NMR provide definitive evidence for its structure.
The ¹H NMR spectrum of this compound is relatively simple, reflecting the limited number of protons in the molecule. The spectrum is characterized by two main signals: one for the lone aromatic proton and one for the methyl group protons.
Aromatic Proton (H-5): The single proton on the aromatic ring is located between two nitro groups. These powerful electron-withdrawing groups deshield the proton significantly, causing its signal to appear far downfield.
Methyl Protons (-CH₃): The protons of the methyl group at the C-3 position give rise to a single peak. Its chemical shift is influenced by the aromatic ring and the adjacent nitro group.
Hydroxyl Proton (-OH): The phenolic proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (H-5) | ~8.8 - 9.2 | Singlet (s) |
| -CH₃ | ~2.5 - 2.8 | Singlet (s) |
| -OH | Variable (e.g., ~10-12 in DMSO-d₆) | Broad Singlet (br s) |
The broadband-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts are heavily influenced by the attached functional groups, particularly the electron-withdrawing nitro groups and the electron-donating hydroxyl and methyl groups.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
DEPT-90: This experiment shows signals only for CH carbons. For this compound, only the C-5 carbon would appear in this spectrum. libretexts.org
DEPT-135: In this spectrum, CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are absent. libretexts.org Therefore, C-5 and the methyl carbon would show positive signals, and no negative signals would be present. libretexts.org
Combining the broadband ¹³C spectrum with DEPT experiments allows for the unambiguous assignment of each carbon signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
|---|---|---|
| -CH₃ | ~15 - 20 | CH₃ (Positive in DEPT-135) |
| C-5 | ~123 - 128 | CH (Positive in DEPT-90 & DEPT-135) |
| C-1 | ~150 - 155 | Quaternary (Absent in DEPT) |
| C-3 | ~133 - 138 | Quaternary (Absent in DEPT) |
| C-2, C-4, C-6 | ~145 - 152 | Quaternary (Absent in DEPT) |
Vibrational Spectroscopy for Molecular Characterization
The IR spectrum of this compound is dominated by the intense absorption bands of the nitro groups. Other key functional groups also present characteristic absorptions. nist.gov
O-H Stretch: A broad band corresponding to the hydroxyl group.
C-H Stretches: Signals for the aromatic C-H and the methyl C-H bonds.
NO₂ Stretches: Very strong and distinct bands for the asymmetric and symmetric stretching of the three nitro groups are the most prominent features of the spectrum.
C=C Stretch: Absorptions characteristic of the aromatic ring.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (broad) | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| NO₂ Asymmetric Stretch | 1520 - 1560 |
| Aromatic C=C Stretch | 1450 - 1600 |
| NO₂ Symmetric Stretch | 1330 - 1370 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring. The symmetric stretch of the nitro group, in particular, gives rise to a very strong and easily identifiable peak. spectroscopyonline.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Medium |
| Aromatic C-H Deformation | 1100 - 1200 | Weak-Medium |
| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Weak-Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₅N₃O₇, corresponding to a molecular weight of approximately 243 g/mol . nist.govnih.gov
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 243. The fragmentation of trinitroaromatic compounds is often characterized by specific losses related to the nitro groups and ortho interactions. elsevierpure.com
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron.
Loss of -OH: An ortho effect between the hydroxyl group and an adjacent nitro group can lead to the loss of a hydroxyl radical (·OH), resulting in a fragment at m/z 226. elsevierpure.com
Loss of -NO₂: The loss of a nitro group (·NO₂) is a common fragmentation pathway, leading to a peak at m/z 197.
Loss of -NO: The loss of nitric oxide (·NO) from the molecular ion or subsequent fragments is also frequently observed in nitroaromatics. elsevierpure.com
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 243 | [C₇H₅N₃O₇]⁺˙ | Molecular Ion (M⁺˙) |
| 226 | [M - OH]⁺ | ·OH |
| 213 | [M - NO]⁺˙ | ·NO |
| 197 | [M - NO₂]⁺ | ·NO₂ |
| 167 | [M - NO₂ - NO]⁺ | ·NO₂, ·NO |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized or purified compound. This process involves determining the mass percentages of each element present in the substance. For this compound, the established molecular formula is C₇H₅N₃O₇ nih.govwikidata.orgnist.gov. Based on this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen, the theoretical elemental composition can be calculated.
The molecular weight of this compound is 243.13 g/mol nih.govnist.gov. The verification of the empirical formula is achieved by comparing the experimentally determined elemental percentages with these theoretical values. The consistency between experimental and calculated data confirms the purity and elemental composition of the compound. For this compound, the molecular formula C₇H₅N₃O₇ also serves as its empirical formula, as the subscripts represent the simplest whole-number ratio of atoms.
Table 1: Theoretical Elemental Composition of this compound (C₇H₅N₃O₇) : Activating this button will display the data in a table.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical method for studying the electronic transitions within molecules like this compound when dissolved in a solvent. The absorption of UV or visible light by the molecule provides information about its concentration and chemical environment. The UV-Vis spectrum of this compound is significantly influenced by the pH of the solution due to the phenolic hydroxyl group, which can exist in a protonated (nonionized) or deprotonated (ionized) state.
Spectrophotometric studies conducted in aqueous solutions demonstrate distinct absorption characteristics for the nonionized and ionized forms of the molecule. nist.govnih.gov In highly acidic solutions (e.g., approximately 6 M HCl), the compound exists predominantly in its nonionized form. nist.govnih.gov Conversely, in alkaline solutions (e.g., NaOH at pH ≈12), it is converted to its ionized form. nist.govnih.gov A key feature observed during the transition between these two forms is the presence of isosbestic points, which are specific wavelengths where the molar absorptivity of the two species is identical. The existence of fixed isosbestic points indicates a clear equilibrium between the nonionized and ionized forms of this compound in solution. nist.govnih.gov
The molar absorption curves for this compound provide detailed insights into its electronic structure and behavior in solution. These curves are plots of molar absorptivity (ε) versus wavelength (λ). Research has detailed the spectral absorption curves for both the nonionized form (in aqueous acid) and the ionized form (in aqueous alkali). nist.govnih.gov The nonionized species exhibits different absorption maxima and intensities compared to the ionized species, which shows a marked shift in its absorption bands.
Spectrophotometric methodologies have been effectively employed to determine the ionization constant (pK) of this compound. nist.govnih.gov This procedure involves measuring the absorbance of solutions with varying acid concentrations at specific wavelengths. For instance, a study utilized absorbance measurements at 350 mμ, 380 mμ, and 410 mμ to calculate the pK value. nist.govnih.gov The concentration of the this compound solution used in such experiments was precisely controlled, for example, at 5.001 x 10⁻⁵ M. nist.gov By analyzing the changes in absorbance as a function of pH, the equilibrium between the acidic and basic forms of the molecule can be quantified, leading to the determination of its pK value. nist.govnih.gov
Table 2: Spectral Characteristics of this compound Forms : Activating this button will display the data in a table. json { "headers": ["Species", "Solvent Condition", "Key Spectral Features"], "rows": [ ["Nonionized this compound", "Aqueous Acid (e.g., ~6 M HCl)", "Distinct absorption curve with maxima characteristic of the protonated form." nist.govnih.gov], ["Ionized this compound", "Aqueous Alkali (e.g., NaOH, pH ≈12)", "Shifted absorption curve with different maxima and higher molar absorptivity at longer wavelengths compared to the nonionized form." nist.govnih.gov], ["Equilibrium Mixture", "Varying HCl concentrations (e.g., ~0.05 M to 6 M)", "Presence of two fixed isosbestic points, indicating a two-component equilibrium." nist.govnih.gov] ] }
Computational Chemistry and Theoretical Modeling of 2,4,6 Trinitro M Cresol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key molecular properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large systems like TNMC. The core principle of DFT is that the energy of a molecule can be determined from its electron density.
The process begins with a proposed molecular structure, which is then subjected to geometry optimization . This iterative procedure calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule until a stable conformation, or local energy minimum on the potential energy surface, is found. For nitroaromatic compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G(d,p) to achieve reliable results. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of electron density in anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron distribution in chemical bonds.
Successful geometry optimization yields the equilibrium structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for subsequent calculations.
Table 4.1: Illustrative DFT Functionals and Basis Sets for Nitroaromatic Compounds
| Functional | Basis Set | Description |
| B3LYP | 6-311++G(d,p) | A widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. The basis set is robust, including diffuse and polarization functions for high accuracy. |
| PBE | 6-31G* | A generalized gradient approximation (GGA) functional often used for solid-state and periodic systems. The basis set is smaller, offering a faster but potentially less accurate alternative. |
| M06-2X | def2-TZVP | A meta-hybrid GGA functional with a high amount of Hartree-Fock exchange, well-suited for thermochemistry and non-covalent interactions. The basis set is of triple-zeta quality. |
This table represents common methods used for compounds analogous to 2,4,6-Trinitro-m-cresol. The selection of the functional and basis set is crucial for obtaining accurate predictions.
Following a successful geometry optimization, a vibrational frequency calculation is typically performed. This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (Infrared and Raman).
The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. Each normal mode represents a collective, synchronous motion of atoms that can be excited by absorbing a photon of a specific energy.
The predicted vibrational frequencies can be compared with experimental data from IR or Raman spectroscopy to validate the computational model. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models. To correct for this, an empirical scaling factor is commonly applied. For nitroaromatic compounds, key vibrational modes of interest include the symmetric and asymmetric stretches of the nitro (NO₂) groups, C-N stretching, O-H stretching, and various aromatic ring vibrations.
Table 4.2: Representative Calculated Vibrational Frequencies for Trinitrophenol Analogs
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Scaled) | Description |
| O-H Stretch | 3400-3600 | Stretching of the hydroxyl group bond. |
| C-H Stretch (aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |
| NO₂ Asymmetric Stretch | 1520-1600 | Asymmetric stretching motion of the nitrogen-oxygen bonds in the nitro groups. |
| NO₂ Symmetric Stretch | 1340-1380 | Symmetric stretching motion of the nitrogen-oxygen bonds. |
| C-N Stretch | 800-900 | Stretching of the carbon-nitrogen bonds connecting the nitro groups to the ring. |
Note: These values are illustrative and based on DFT calculations for similar molecules like 2,4,6-trinitrophenol. rsc.org Actual values for TNMC would require a specific calculation.
The enthalpy of atomization (ΔH_at) is the enthalpy change required to break all the bonds in a molecule in its gaseous state to form its constituent atoms, also in the gaseous state. wikipedia.org It is a fundamental measure of the thermodynamic stability of a molecule; a higher atomization energy corresponds to a more stable molecule.
Computationally, the atomization energy can be calculated from first principles. The total electronic energy of the optimized molecule is determined using a high-level quantum chemical method. The energies of the individual constituent atoms (e.g., carbon, hydrogen, nitrogen, oxygen) are also calculated using the same level of theory. The atomization energy at 0 K is the difference between the sum of the energies of the individual atoms and the energy of the molecule.
This value is crucial for deriving other thermochemical properties, most notably the gas-phase heat of formation. For energetic materials, atomization energy has been found to correlate with properties related to explosive performance and sensitivity. ustc.edu.cn A higher atomization energy suggests stronger chemical bonds, which in turn relates to the amount of energy that can be released upon decomposition. ustc.edu.cn
Thermochemical Property Predictions
Predicting thermochemical properties is a key application of computational chemistry, especially for energetic materials where experimental measurements can be hazardous.
The standard enthalpy of formation (ΔfH°) is a critical parameter that quantifies the energy content of a compound. frontiersin.org It is defined as the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. frontiersin.org
The gas-phase heat of formation (ΔfH°(g)) can be predicted computationally from the atomization energy. The calculation involves a thermochemical cycle where the molecule is atomized, and the atoms are then converted back to their elemental standard states (e.g., C(graphite), H₂(g), N₂(g), O₂(g)). By using the calculated atomization energy and the known experimental heats of formation of the gaseous atoms, the heat of formation of the molecule can be determined.
For energetic materials, the solid-state heat of formation (ΔfH°(s)) is often more relevant. This property cannot be calculated directly from a single-molecule gas-phase calculation. It is typically determined by combining the calculated gas-phase heat of formation with a predicted enthalpy of sublimation (ΔH_sub). researchgate.netnih.gov
ΔfH°(s) = ΔfH°(g) - ΔH_sub
The enthalpy of sublimation, which represents the energy required to overcome intermolecular forces in the crystal lattice, can be estimated using methods that correlate it with properties of the molecule's calculated electrostatic potential surface. researchgate.netacs.org This combined approach allows for a fully theoretical prediction of the solid-state energy content of a material before it is synthesized. acs.org
A more refined and often more accurate method for calculating the enthalpy of formation is through the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. nih.gov This conservation of bond types allows for a significant cancellation of systematic errors inherent in most quantum chemical methods, leading to a more accurate calculation of the reaction enthalpy (ΔH_rxn). nih.gov
To determine the heat of formation for a target molecule like TNMC, an isodesmic reaction is designed where TNMC is a reactant, and all other participating molecules (products and other reactants) have well-established experimental heats of formation.
An example of a hypothetical isodesmic reaction for this compound is:
This compound + Benzene (B151609) → Toluene + 3 Nitrobenzene
In this reaction, the bond types are conserved:
Reactants: 1 substituted aromatic ring (TNMC), 1 aromatic ring (Benzene), 3 C-NO₂ bonds, 1 C-CH₃ bond, 1 C-OH bond.
Products: 1 substituted aromatic ring (Toluene), 3 substituted aromatic rings (Nitrobenzene), 3 C-NO₂ bonds, 1 C-CH₃ bond. (Note: The C-OH bond is balanced by the corresponding C-H bonds in the simpler molecules).
The procedure is as follows:
The geometry of each molecule in the reaction is optimized using DFT.
The total electronic energies (including zero-point vibrational energy corrections) are calculated for each optimized species.
The enthalpy of the reaction (ΔH_rxn) is calculated as: ΔH_rxn = [ΣΔfH°(products)] - [ΣΔfH°(reactants)]
Since ΔH_rxn can be calculated accurately, and the experimental ΔfH° values for Benzene, Toluene, and Nitrobenzene are known, the unknown ΔfH° of this compound can be determined by rearranging the equation.
This method is highly effective because it isolates the subtle electronic effects of the substituent arrangement in TNMC, which is precisely what is difficult to calculate accurately by other means.
Lattice Potential and Lattice Energy Predictions for Salts
The stability and energetic performance of ionic salts derived from this compound are critically dependent on their crystal lattice energies. Theoretical predictions of these properties are therefore essential in the design of new energetic materials.
Detailed research into the energetic salts of various phenolate (B1203915) derivatives, including this compound, has been conducted. In a study by Srinivas, Ghule, and Muralidharan, a series of energetic salts of this compound were synthesized and characterized. Their work involved the prediction of lattice potential energies and lattice energies for these salts using the Jenkins approach. This method allows for the calculation of these crucial parameters, providing a quantitative measure of the stability of the ionic crystal lattice. The molecular structures of the parent nitrophenol and its resulting salts were investigated at the B3PW91/6-31G(d,p) level of theory, and isodesmic reactions were employed to calculate the gas-phase heats of formation. The solid-state heats of formation were subsequently determined using the Politzer approach, which incorporates heats of sublimation. rsc.org
The Jenkins method is a well-established approach for estimating the lattice energy of ionic compounds. It relies on the ionic charges and the formula unit volume. The generalized equation is as follows:
Upot = A (ρ / M)1/3 + B
Where:
Upot is the lattice potential energy.
ρ is the density.
M is the formula mass.
A and B are constants that depend on the stoichiometry of the salt.
This approach provides a valuable tool for the theoretical assessment of the stability of novel energetic salts derived from this compound, guiding synthetic efforts towards compounds with desired properties. nih.gov
Table 1: Predicted Energetic Properties of this compound Salts (Illustrative Data based on Similar Compounds)
| Cation | Anion | Formula | Predicted Density (g/cm³) | Predicted Lattice Energy (kJ/mol) |
| Guanidinium | 2,4,6-Trinitro-m-cresolate | CH₆N₃⁺·C₇H₄N₃O₇⁻ | 1.65 | 550 |
| Aminoguanidinium | 2,4,6-Trinitro-m-cresolate | CH₇N₄⁺·C₇H₄N₃O₇⁻ | 1.70 | 530 |
| Triaminoguanidinium | 2,4,6-Trinitro-m-cresolate | CH₉N₆⁺·C₇H₄N₃O₇⁻ | 1.75 | 510 |
| 1,5-Diamino-1H-tetrazolium | 2,4,6-Trinitro-m-cresolate | CH₅N₆⁺·C₇H₄N₃O₇⁻ | 1.80 | 490 |
Note: The data in this table is illustrative and intended to represent the type of information generated from computational predictions for energetic salts. Actual values would be dependent on the specific computational methods and parameters used.
Molecular Dynamics Simulations and Reactive Force Field (ReaxFF) Approaches (based on related energetic materials)
Molecular dynamics (MD) simulations offer a powerful avenue to explore the dynamic behavior of energetic materials at the atomic level. For compounds like this compound, these simulations can provide insights into intermolecular interactions, condensed-phase behavior, and the initial steps of decomposition. The development of reactive force fields, such as ReaxFF, has been particularly transformative, enabling the simulation of chemical reactions and bond-breaking/formation processes.
Non-reactive MD simulations can be employed to study the condensed-phase properties of this compound. These simulations would typically use a force field to describe the intra- and intermolecular interactions. By simulating a system of many molecules, it is possible to predict bulk properties such as density, heat capacity, and mechanical properties. The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic rings, would be of particular interest, as these interactions govern the packing of molecules in the solid state and influence the material's sensitivity and performance. For nitrophenolic compounds, hydrogen bonding is a significant factor in determining their physical properties. rsc.org
The thermal decomposition (pyrolysis) of energetic materials is a critical aspect of their performance and safety. ReaxFF MD simulations are a powerful tool for elucidating the complex reaction mechanisms that occur during pyrolysis. By simulating the behavior of the material at elevated temperatures, it is possible to observe the initial bond-breaking events and the subsequent formation of various decomposition products.
For a compound like this compound, a ReaxFF simulation would likely investigate several potential initial decomposition pathways, drawing parallels from studies on TNT. huji.ac.ilresearchgate.netnih.gov These pathways could include:
C-NO₂ bond homolysis: The cleavage of the bond between the aromatic ring and a nitro group, releasing NO₂.
Intramolecular hydrogen transfer: The transfer of the acidic proton from the hydroxyl group to a nitro group, which can initiate further decomposition.
Ring opening: The breakdown of the aromatic ring structure at very high temperatures.
DFT studies on the unimolecular decomposition of TNT have shown that at lower temperatures, reactions involving the methyl group are favorable, while at higher temperatures, C-NO₂ bond homolysis dominates. huji.ac.il For this compound, the presence of the hydroxyl group introduces additional potential reaction pathways that could be explored using ReaxFF.
Table 2: Potential Initial Pyrolysis Steps for this compound (Based on Theoretical Studies of Similar Compounds)
| Reaction Pathway | Description | Expected Products |
| C-NO₂ Homolysis | Cleavage of the carbon-nitro bond. | 2,4,6-trinitro-m-cresoxyl radical, NO₂ |
| O-H Bond Cleavage | Homolytic cleavage of the hydroxyl bond. | 2,4,6-trinitro-m-cresolate radical, H radical |
| Intramolecular H-transfer | Transfer of the hydroxyl proton to an ortho nitro group. | Acinitro intermediate |
| Ring Rupture | Fragmentation of the aromatic ring. | Smaller gaseous molecules (CO, N₂, H₂O) |
Crystal Structure Prediction and Packing Analysis (drawing from methods for similar compounds)
The arrangement of molecules in a crystal, known as the crystal packing, has a profound impact on the properties of an energetic material, including its density, stability, and sensitivity. Crystal Structure Prediction (CSP) methods are computational techniques used to predict the most likely crystal structures of a molecule from its chemical diagram alone.
For energetic materials, CSP is a valuable tool for identifying potential polymorphs (different crystal structures of the same compound) and for understanding the factors that govern crystal packing. soton.ac.ukrsc.orgllnl.govnih.govacs.org The general approach involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. This process often combines force-field-based methods for initial structure generation with more accurate quantum mechanical methods, like Density Functional Theory (DFT), for final energy refinement. soton.ac.uk
In the context of this compound, a CSP study would aim to identify the most stable packing arrangements. The analysis of the predicted crystal structures would focus on the key intermolecular interactions that stabilize the crystal lattice. For nitrophenolic compounds, these interactions typically include:
Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitro groups and the hydroxyl oxygen can act as acceptors.
π-π stacking: The electron-deficient aromatic rings can stack on top of each other.
O···N interactions: Short contacts between the oxygen atoms of one nitro group and the nitrogen atom of a neighboring nitro group can also contribute to crystal stability. rsc.org
The analysis of intermolecular interactions in the predicted crystal structures can provide insights into the material's properties. For example, the presence of extensive hydrogen bonding networks can lead to higher densities and greater thermal stability. Conversely, certain packing motifs might be associated with increased sensitivity to shock or impact.
Table 3: Common Intermolecular Interactions in Nitrophenolic Crystals
| Interaction Type | Description | Potential Role in this compound |
| O-H···O Hydrogen Bond | Hydrogen bond between the hydroxyl group and a nitro group oxygen or another hydroxyl oxygen. | A primary directional force influencing crystal packing. |
| C-H···O Hydrogen Bond | Weaker hydrogen bond between an aromatic C-H and a nitro group oxygen. | Contributes to the overall stability of the crystal lattice. |
| π-π Stacking | Stacking of the aromatic rings. | Important for achieving dense packing. |
| O···N Interactions | Close contacts between nitro groups of adjacent molecules. | Can provide additional stabilization to the crystal structure. rsc.org |
Energetic Performance and Material Science Investigations of 2,4,6 Trinitro M Cresol
Theoretical and Comparative Detonation Characteristics
The energetic performance of an explosive material is fundamentally defined by its detonation characteristics, primarily the velocity and pressure of the detonation wave. For 2,4,6-Trinitro-m-cresol, these properties can be evaluated through both experimental measurement and theoretical modeling, allowing for a comparative assessment against other well-known energetic materials.
The detonation velocity (D) is the speed at which the shock front travels through the explosive, while the detonation pressure (P) is the pressure developed immediately behind this front. bibliotekanauki.plicm.edu.pl These parameters are crucial indicators of an explosive's brisance, or shattering effect. For many C-H-N-O (carbon, hydrogen, nitrogen, oxygen) explosives, these properties can be reliably estimated using empirical methods like the Kamlet-Jacobs equations. bibliotekanauki.plsemanticscholar.orgresearchgate.netscirp.org
These equations correlate D and P with the explosive's elemental composition, loading density (ρ₀), and the chemical energy of the detonation reaction (Q). icm.edu.pl The key parameters derived from the composition are N (moles of gaseous detonation products per gram of explosive) and Mₐᵥₑ (average molecular weight of the gaseous products). bibliotekanauki.plicm.edu.pl
The Kamlet-Jacobs equations are as follows:
D = A (1 + Bρ₀) (N Mₐᵥₑ^½ Q^½)
P = K ρ₀² (N Mₐᵥₑ^½ Q^½)² (Where A, B, and K are constants)
While specific modeling output for this compound using these equations is not detailed in available literature, its experimentally determined detonation velocity provides a benchmark for comparison. At a loading density of 1.62 g/cm³, this compound exhibits a detonation velocity of 6,850 m/s. This performance is comparable to, though slightly lower than, other benchmark nitroaromatic explosives like Trinitrotoluene (TNT) and Picric Acid.
Comparative Detonation Characteristics
| Compound | Abbreviation | Test Density (g/cm³) | Detonation Velocity (m/s) |
|---|---|---|---|
| This compound | - | 1.62 | 6,850 |
| Trinitrotoluene | TNT | 1.60 | 6,900 |
| Picric Acid (Trinitrophenol) | TNP | 1.70 | 7,350 |
The energetic output of an explosive is significantly influenced by its thermodynamic properties, namely its heat of formation (ΔH_f) and oxygen balance (OB). icm.edu.pl
The heat of formation is a measure of the energy stored within the molecule. A higher, more positive heat of formation contributes to a greater heat of detonation (Q), which is a key term in the Kamlet-Jacobs equations for calculating detonation velocity and pressure. icm.edu.pl
The oxygen balance (OB) indicates the degree to which an explosive can be oxidized by its own oxygen content. wikipedia.orgsciencemadness.org It is calculated to determine if the molecule contains enough oxygen to completely convert its carbon to carbon dioxide and its hydrogen to water. wikipedia.orgsciencemadness.org An oxygen balance of zero means there is a perfect stoichiometric balance. A negative balance indicates an oxygen deficiency, leading to incomplete combustion products like carbon monoxide and solid carbon. wikipedia.orgscribd.com Most detonating explosives, including nitroaromatics, have a negative oxygen balance. scribd.com
The oxygen balance for this compound (C₇H₅N₃O₇) is calculated using the formula: OB% = [-1600 / Mol. Wt.] * [2X + (Y/2) - Z] Where:
X = number of carbon atoms (7)
Y = number of hydrogen atoms (5)
Z = number of oxygen atoms (7)
Molecular Weight = 243.13 g/mol nih.gov
Calculation: OB% = [-1600 / 243.13] * [2(7) + (5/2) - 7] OB% = [-6.58] * [14 + 2.5 - 7] OB% = [-6.58] * [9.5] OB% ≈ -62.5%
This significant negative oxygen balance, comparable to that of TNT (-74%), indicates that the detonation will produce substantial amounts of solid carbon and carbon monoxide. While performance tends to maximize as the oxygen balance approaches zero, the high density and stored energy of compounds like this compound still allow for powerful detonation characteristics. sciencemadness.org
Thermal Stability Assessment of this compound and Its Salts
The thermal stability of an energetic material is a critical parameter for its safe handling, storage, and application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate the behavior of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.orgcentroceramico.it For an energetic material, a sharp loss of mass indicates decomposition, where the material breaks down into gaseous products. centroceramico.it The TGA curve provides information on the onset temperature of decomposition and the temperature at which the rate of mass loss is maximal. netzsch.com
For nitroaromatic compounds like this compound, the TGA curve would be expected to show thermal stability up to a certain temperature, followed by a rapid, single-stage mass loss corresponding to its complete decomposition. researchgate.net Literature indicates that this compound explodes when heated above 150 °C, which suggests a rapid and complete decomposition event would be observed in a TGA experiment around this temperature. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. centroceramico.it This technique identifies physical and chemical changes that involve the absorption or release of heat. An endothermic event (heat absorption), shown as a downward peak, can indicate melting or a phase transition. centroceramico.itnetzsch.com An exothermic event (heat release), shown as an upward peak, typically indicates crystallization or decomposition. centroceramico.it
For this compound, a DTA curve would be expected to show two distinct thermal events:
An endothermic peak corresponding to its melting point, which is reported to be approximately 110 °C. wikipedia.org
A sharp exothermic peak immediately preceding or concurrent with the mass loss seen in TGA. This peak represents the energy released during rapid, explosive decomposition, which occurs at temperatures above 150 °C. nih.gov
The combination of TGA and DTA provides a comprehensive thermal profile, defining the temperature range in which the material is stable and the nature of the events that occur upon heating.
Thermal Properties of this compound
| Property | Value | Associated Thermal Event |
|---|---|---|
| Melting Point | ~110 °C wikipedia.org | Endothermic |
| Decomposition/Explosion Temperature | > 150 °C nih.gov | Exothermic |
Fundamental Studies on Energy Transfer Mechanisms in Energetic Materials
The detonation of an energetic material like this compound is an extremely rapid process driven by the transfer of energy through the material at a supersonic speed. This process begins with an initial stimulus (e.g., shock, heat) that triggers decomposition, and it becomes self-sustaining through complex energy transfer mechanisms.
The process is initiated by the shock wave compressing the crystal lattice, which deposits a large amount of energy into the vibrational modes of the molecules. This energy must then be transferred efficiently to break the chemical bonds, initiating the decomposition reactions. This can occur through several pathways:
Intramolecular Vibrational Energy Redistribution (IVR): Energy deposited into one vibrational mode of the molecule is rapidly redistributed among other vibrational modes. The breaking of the weakest bond, typically the C-NO₂ bond in nitroaromatics, initiates decomposition.
Intermolecular Energy Transfer: Energy is transferred between adjacent molecules in the crystal lattice. This can occur through phonon (lattice vibration) interactions. In the condensed phase of nitroaromatic explosives, bimolecular reactions, such as intermolecular hydrogen transfer, can lower the activation energy for decomposition compared to the unimolecular bond-breaking that occurs in the gas phase. huji.ac.il The transfer of vibrational energy from an excited molecule can also be transferred to the electronic motion of a neighboring molecule, promoting its decomposition. arxiv.org
These initial decomposition events release a large amount of chemical energy, which reinforces the shock wave. The coupling of this rapid chemical energy release and the shock front leads to the creation of autonomously propagating energy centers that drive the detonation wave forward in a stable manner. youtube.com The efficiency of these energy transfer mechanisms is a key factor determining the detonation velocity and sensitivity of the material. acs.org
Phonon-Vibron Energy Transfer Rate Investigations
The initiation of detonation in energetic materials is a complex process that involves the rapid transfer of energy from external stimuli, such as shockwaves, to the internal vibrational modes of the molecules. This energy transfer is crucial for breaking chemical bonds and initiating the exothermic reactions that characterize a detonation. One of the key mechanisms governing this process is the coupling between phonons (quantized lattice vibrations) and vibrons (quantized molecular vibrations).
In the context of energetic materials, the rate of energy transfer from low-frequency phonon modes to higher-frequency intramolecular vibrational modes (vibrons) is a critical factor in determining the sensitivity of the material. A faster rate of this "phonon up-pumping" can lead to a more rapid localization of energy into specific bonds, thereby increasing the likelihood of initiation. The efficiency of this energy transfer is influenced by the density of vibrational states and the strength of the anharmonic coupling between the phonon and vibron modes.
Role of Doorway Modes in Vibrational Relaxation
The concept of "doorway modes" is central to understanding the mechanism of shock-induced detonation in energetic materials. This theory posits that the initial energy from a shockwave, which excites low-frequency lattice phonons, is not directly transferred to the high-frequency vibrational modes responsible for bond-breaking. Instead, the energy is first channeled through specific intermediate-frequency vibrational modes, termed "doorway modes."
These doorway modes act as intermediaries, efficiently coupling the low-frequency lattice vibrations with the high-frequency internal molecular vibrations. The multiphonon up-pumping model suggests that the energy transfer from phonons to these doorway modes is the rate-determining step in the initiation process. Once the doorway modes are populated with sufficient energy, this energy is then rapidly redistributed among other intramolecular vibrational modes, a process known as intramolecular vibrational energy redistribution (IVR), ultimately leading to the concentration of energy in a specific bond and subsequent chemical reaction.
The identification and characterization of these doorway modes are crucial for predicting the sensitivity and performance of energetic materials. However, similar to the phonon-vibron energy transfer rates, specific studies identifying the doorway modes and their role in the vibrational relaxation of this compound are not currently available in published research. The investigation of these fundamental energy transfer mechanisms in a broader range of energetic materials remains an active area of scientific inquiry.
Structure-Performance Relationships in Trinitroaromatic Compounds
Comparative Analysis with Picric Acid, TNT, and Trinitromesitylene
The energetic performance of trinitroaromatic compounds is intrinsically linked to their molecular structure. A comparative analysis of this compound with structurally similar compounds such as Picric Acid (2,4,6-Trinitrophenol), TNT (2,4,6-Trinitrotoluene), and Trinitromesitylene (2,4,6-Trinitro-1,3,5-trimethylbenzene) reveals the influence of different substituent groups on their explosive properties.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) |
| This compound | C₇H₅N₃O₇ | 243.13 | 1.62 | 6,850 wikipedia.org |
| Picric Acid | C₆H₃N₃O₇ | 229.10 | 1.70 | 7,350 wikipedia.org |
| TNT | C₇H₅N₃O₆ | 227.13 | 1.60 | 6,900 wikipedia.orgwikipedia.org |
| Trinitromesitylene | C₉H₉N₃O₆ | 255.18 | 1.468 lookchem.com | Not available |
Impact of Methyl Group Substitution on Energetic Properties
The substitution of a methyl group on the aromatic ring of a trinitroaromatic compound has a discernible impact on its energetic properties when compared to a hydroxyl group. The primary differences can be observed by comparing this compound with Picric Acid.
A higher oxygen balance generally leads to more complete combustion during detonation, releasing more energy and resulting in a higher detonation velocity, as is observed with Picric Acid. The presence of the methyl group in this compound, while contributing to the fuel content of the explosive, results in a slightly less favorable oxygen balance compared to Picric Acid. This is a contributing factor to its lower detonation velocity. Furthermore, the additional methyl groups in Trinitromesitylene further decrease the oxygen balance and density, which would be expected to result in lower detonation performance compared to TNT and Picric Acid.
Environmental Chemistry and Biogeochemical Transformations of 2,4,6 Trinitro M Cresol
Environmental Fate and Transport Mechanisms
The environmental fate of 2,4,6-trinitro-m-cresol, a nitroaromatic compound, is governed by a series of complex physical and chemical processes that dictate its distribution and persistence in various environmental compartments.
Pathways of Release to Air, Water, and Soil
The primary pathway for the release of this compound into the environment is through human activities. Its production and use in bursting charges and other high-explosive applications can lead to its release through various waste streams. nih.gov Spills, historical disposal of ordnance, and runoff from manufacturing and processing facilities are significant sources of contamination in soil and water. While not naturally occurring, related dinitrocresols can form in the atmosphere through the reaction of 2-methylphenol with nitrogen oxides present in ambient air, particularly from the combustion of fossil fuels and photochemical reactions involving precursors like benzene (B151609) and toluene. canada.ca
Degradation Pathways and Mechanisms
This compound can be transformed in the environment through both abiotic and biotic processes, which determine its persistence and the formation of potential transformation products.
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For this compound, key abiotic degradation processes include alkaline hydrolysis and photodegradation.
Alkaline Hydrolysis Mechanisms
Aromatic nitro compounds, including this compound, are known to be reactive in the presence of bases. nih.gov The presence of multiple nitro groups on the aromatic ring increases its susceptibility to nucleophilic attack. In alkaline conditions, such as those found in some industrial wastewaters or lime-treated soils, this compound can undergo hydrolysis.
The proposed mechanism for the alkaline hydrolysis of the structurally similar compound 2,4,6-trinitrotoluene (B92697) (TNT) involves the nucleophilic substitution of the nitro groups by hydroxide (B78521) ions. service.gov.uk This process can lead to the formation of a variety of transformation products. It is important to note that aromatic nitro compounds may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solutions. nih.gov
Photodegradation Pathways
Photodegradation, the breakdown of chemicals by light, is another significant abiotic degradation pathway for nitroaromatic compounds. While specific studies on the photodegradation of this compound are scarce, research on related compounds like 2,4,6-trinitrophenol (picric acid) provides insights into potential pathways.
The photodegradation of picric acid in aqueous solutions using semiconductor photocatalysts like ZnO and TiO2 has been demonstrated. researchgate.net The process involves the generation of highly reactive hydroxyl radicals, which are responsible for the initial attack on the aromatic ring. researchgate.net This can lead to the opening of the aromatic ring and the formation of smaller, less complex molecules. A proposed mechanism for the photohydrolysis of a related compound, 4-nitrophenol, suggests the primary formation of hydroquinone (B1673460) and nitrous acid. researchgate.net
The photodegradation of nitrophenols in the atmosphere is primarily driven by reactions with photochemically produced hydroxyl radicals. noaa.gov For cresols in the atmosphere, reactions with NO3 radicals can lead to the formation of nitrocresols. unito.it
Biotic Degradation Processes of this compound
The biodegradation of this compound, a nitroaromatic compound, is a critical area of environmental research due to its potential toxicity and persistence in soil and water. While direct studies on this compound are limited, significant insights can be drawn from research on structurally similar compounds, such as 2,4,6-trinitrotoluene (TNT) and various nitrophenols. The primary mechanisms of biotic degradation involve microbial transformation under both aerobic and anaerobic conditions, as well as through the action of specific enzymes.
Anaerobic Biodegradation and Metabolite Identification
Under anaerobic conditions, the reductive pathways are even more pronounced. The absence of oxygen as a terminal electron acceptor favors the use of the nitro groups of this compound for this purpose. Anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, are known to reduce the nitro groups of TNT sequentially to the corresponding amines. nih.gov
The stepwise reduction of the three nitro groups would lead to the formation of a series of amino-substituted cresols. The expected pathway for this compound would be:
This compound
4-Amino-2,6-dinitro-m-cresol and/or 2-Amino-4,6-dinitro-m-cresol
2,4-Diamino-6-nitro-m-cresol
2,4,6-Triamino-m-cresol
Studies on nitrophenols have shown that their anaerobic biodegradation can be influenced by the presence of co-substrates like glucose. nih.gov The toxicity of nitrophenols to methanogenic bacteria varies with the number and position of the nitro groups. nih.gov For instance, 2,4-dinitrophenol (B41442) has been found to be more inhibitory than mononitrophenols. scilit.com
Table 2: Potential Anaerobic Metabolites of this compound
| Metabolite | Chemical Formula |
| 4-Amino-2,6-dinitro-m-cresol | C₇H₇N₃O₅ |
| 2-Amino-4,6-dinitro-m-cresol | C₇H₇N₃O₅ |
| 2,4-Diamino-6-nitro-m-cresol | C₇H₉N₃O₃ |
| 2,4,6-Triamino-m-cresol | C₇H₁₁N₃O |
Enzyme-Mediated Degradation Studies
Nitroreductases: These are flavin-containing enzymes that catalyze the reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. They are widespread in both aerobic and anaerobic microorganisms. eaht.org
Ligninolytic Enzymes: Produced by white-rot fungi, enzymes like manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP) have shown the ability to degrade a wide range of recalcitrant pollutants, including nitroaromatic compounds. nih.gov These enzymes are highly non-specific and act via the generation of free radicals. nih.gov
Dioxygenases and Monooxygenases: As mentioned in the aerobic degradation section, these enzymes can initiate the degradation process by hydroxylating the aromatic ring, which can lead to the removal of nitro groups. eaht.org
The initial reduction of the nitro group to a hydroxylamine (B1172632) is a key step, as this intermediate can undergo enzyme-catalyzed rearrangements to form hydroxylated compounds that are then substrates for ring-fission reactions. annualreviews.org
Formation and Identification of Polar and Hydrophilic Metabolites in Aqueous Systems
The microbial degradation of this compound in aqueous systems is expected to produce a variety of polar and hydrophilic metabolites. The introduction of amino and hydroxyl groups onto the aromatic ring increases the polarity and water solubility of the resulting compounds.
Based on the degradation pathways of related nitroaromatic compounds, the following classes of polar metabolites are likely to be formed from this compound:
Amino- and Diamino-nitrocresols: As products of nitro group reduction.
Hydroxylated Derivatives: Formed through the action of mono- and dioxygenases.
Conjugates: In some organisms, metabolites can be further transformed into conjugates, such as glucuronides and sulfates, which are highly water-soluble. nih.gov
The identification of these metabolites in environmental samples is crucial for understanding the fate and toxicity of the parent compound. The transformation of this compound can lead to a complex mixture of intermediates, some of which may also be of toxicological concern. nih.gov
Analytical Methodologies for Environmental Monitoring and Degradation Product Analysis
The effective monitoring of this compound and its degradation products in the environment requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC) with Ion-Pairing/Ion-Suppression Techniques
HPLC is well-suited for the analysis of polar and non-volatile compounds, which is characteristic of many of the expected degradation products of this compound. To enhance the separation and detection of these compounds, specialized HPLC techniques are often employed.
Ion-Pairing Chromatography: This technique is particularly useful for the separation of ionic or ionizable compounds on a reversed-phase HPLC column. An ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. tcichemicals.comsigmaaldrich.com This forms a neutral ion-pair with the analyte, increasing its retention on the non-polar stationary phase. tcichemicals.com This allows for the separation of polar and ionic metabolites that would otherwise elute too quickly.
Ion-Suppression Chromatography: This technique is used for the analysis of acidic or basic compounds. By adjusting the pH of the mobile phase, the ionization of the analytes can be suppressed, making them more hydrophobic and increasing their retention on a reversed-phase column. For acidic compounds like phenols, a low pH mobile phase is used. This technique is often simpler than ion-pairing as it does not require the addition of a specific reagent to the mobile phase.
The use of a diode array detector (DAD) with HPLC allows for the simultaneous acquisition of UV-visible spectra, which can aid in the identification of unknown metabolites by comparing their spectra to those of known standards. nih.gov The peak suppression technique in HPLC with DAD can be used to resolve co-eluting peaks of impurities in a main compound by selecting appropriate analytical and reference wavelengths based on their spectral differences. nih.govresearchgate.net
Table 3: Common HPLC Techniques for Nitroaromatic Compound Analysis
| Technique | Principle | Application for this compound and Metabolites |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Analysis of the parent compound and less polar metabolites. |
| Ion-Pairing HPLC | Addition of an ion-pairing reagent to the mobile phase to retain ionic analytes. | Separation of polar and ionic metabolites such as amino and hydroxylated derivatives. |
| Ion-Suppression HPLC | pH adjustment of the mobile phase to suppress ionization of analytes. | Analysis of acidic phenolic metabolites. |
Method development for the analysis of nitroaromatic compounds often involves optimizing the mobile phase composition (e.g., the type and concentration of organic modifier and buffer), pH, and column temperature to achieve the desired separation. chromatographyonline.com
Gas Chromatography (GC) and Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including nitroaromatics like this compound. hplcvials.com The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column, after which the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint.
For nitroaromatic compounds, GC-MS analysis is considered a "gold standard" and is routinely used for environmental monitoring. nih.gov However, the analysis of nitrophenols and nitrocresols can present challenges. These compounds can sometimes interact with active sites in the GC injection port or on the column itself, which can decrease sensitivity. researchgate.net To overcome this, derivatization techniques are sometimes employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For instance, silylation is a common method for compounds with active hydrogen atoms, such as the hydroxyl group in this compound. hplcvials.com
The mass spectrum of this compound provides definitive structural information. The National Institute of Standards and Technology (NIST) mass spectrometry database includes data for this compound, which is essential for its identification in environmental samples. nih.gov Key spectral features from the electron ionization (EI) mass spectrum are summarized below.
| Parameter | Value |
|---|---|
| NIST Number | 253387 |
| Molecular Ion (M+) m/z | 243 |
| Top Peak (Base Peak) m/z | 208 |
| Second Highest Peak m/z | 50 |
| Third Highest Peak m/z | 243 |
The molecular ion peak at m/z 243 corresponds to the molecular weight of the compound. The fragmentation pattern, including the base peak at m/z 208, is characteristic of the molecule and is used for its unambiguous identification.
Spectrophotometric Detection of Nitroaromatic Compounds
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a valuable technique for the detection and quantification of nitroaromatic compounds due to their strong absorption of light in this region of the electromagnetic spectrum. researchgate.net The presence of the nitro functional group (NO₂) attached to an aromatic ring acts as a chromophore, a light-absorbing group. docbrown.info The addition of multiple nitro groups to an aromatic ring generally results in an increase in absorption intensity and a shift in the wavelength of maximum absorbance (λmax). iu.edu
A spectrophotometric procedure has been successfully used to determine the ionization constant (pK) of this compound in water. nih.gov In this study, molar absorption curves were obtained for both the ionized and nonionized forms of the compound. nih.gov The spectral absorption curves in aqueous acid (approximating the nonionized form) and aqueous alkali (approximating the ionized form) show distinct profiles. nih.govnist.gov Measurements of absorbance at specific wavelengths (350 mμ, 380 mμ, and 410 mμ) under varying acidic conditions allowed for the calculation of the pK value. nih.gov
The study yielded an average pK value of approximately 0.81, which corresponds to an ionization constant (K) of about 0.16. nih.govnist.gov This indicates that this compound is a relatively strong acid.
| Parameter | Value |
|---|---|
| pK | 0.81 |
| Ionization Constant (K) | ~0.16 |
This technique is often simpler and more cost-effective than chromatographic methods, making it suitable for routine analysis and field applications, particularly after a solid-phase extraction step to preconcentrate the analyte from environmental samples like soil or water. alfa-chemistry.com
Remediation Technologies: Mechanistic Insights
Chemical Oxidation Processes (e.g., Fenton-like reactions)
Advanced Oxidation Processes (AOPs), such as Fenton and Fenton-like reactions, are effective for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (HO•), which are powerful, non-selective oxidizing agents. core.ac.uk The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals.
The degradation of structurally similar compounds, such as 2,4,6-trinitrotoluene (TNT) and 4,6-dinitro-o-cresol (B1670846) (DNOC), via Fenton processes has been well-documented, providing insight into the likely degradation mechanism for this compound. nih.govnih.gov The reaction is typically initiated by the attack of a hydroxyl radical on the molecule. For nitroaromatic compounds, this can involve either the oxidation of the methyl group or an attack on the aromatic ring. mdpi.com
For TNT, studies have shown that the degradation pathway involves the oxidation of the methyl group to form 2,4,6-trinitrobenzoic acid, followed by decarboxylation to yield 1,3,5-trinitrobenzene. nih.govmdpi.com Subsequent attacks by hydroxyl radicals lead to the cleavage of the aromatic ring and eventual mineralization into carbon dioxide, water, and nitrate (B79036) ions. nih.govresearchgate.net A similar pathway can be postulated for this compound, where the hydroxyl radical attacks the methyl group or the aromatic ring, leading to the breakdown of the molecule. The efficiency of the degradation is highly dependent on factors such as pH, the concentration of iron and hydrogen peroxide, and reaction time. nih.gov The optimal pH for the Fenton reaction is typically around 3.0. nih.gov
Phytoremediation Potential and Plant-Microbe Interactions
Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants from soil and water. nih.govnih.gov For explosives like TNT, which is structurally similar to this compound, phytoremediation has been shown to be a promising approach. researchgate.netepa.gov The process, often termed phytodegradation, involves the uptake of the organic contaminant by the plant, followed by its metabolic breakdown into less toxic substances. nih.gov
The success of phytoremediation is heavily reliant on the intricate interactions between plants and the microbial communities in the rhizosphere (the soil region immediately surrounding the plant roots). researchgate.netscienceopen.com Plants release exudates (sugars, amino acids, and other organic compounds) from their roots, which can stimulate the growth and activity of soil microorganisms capable of degrading organic pollutants. nih.gov This synergistic relationship, known as rhizodegradation, enhances the breakdown of contaminants in the soil. nih.gov
Studies on TNT-contaminated soils have demonstrated that microbial degradation is significantly faster in soils where plants are present compared to unplanted soils. nih.gov Plant species such as Rumex crispus (curly dock), Helianthus annuus (sunflower), and various grasses have been investigated for their ability to remediate sites contaminated with explosives. researchgate.netnih.gov These plants can absorb TNT and its metabolites, effectively removing them from the soil. researchgate.net Given the chemical similarities, it is highly probable that these same plant-microbe systems could be effective in the remediation of soils contaminated with this compound. The microbial communities, stimulated by plant roots, would likely play a crucial role in the initial breakdown of the compound, while the plants contribute through uptake and further metabolic transformation.
Acid Base Chemistry and Ionization Equilibria of 2,4,6 Trinitro M Cresol
Determination of the Ionization Constant (pKa)
The pKa of 2,4,6-trinitro-m-cresol has been determined using several established methods, each relying on different physicochemical principles. These methods include spectrophotometry, potentiometric titration, and conductivity measurements.
Spectrophotometric Determination Methods in Aqueous Systems
Spectrophotometry provides a robust method for determining the pKa by measuring the differential absorption of light by the ionized and non-ionized forms of the compound. For this compound, this procedure was conducted in water at 25 °C. The spectral absorption curves were recorded in both acidic (approximately 6 M HCl) and alkaline (NaOH, pH ≈ 12) solutions to obtain the spectra of the purely non-ionized and ionized species, respectively sips.org.inquora.com.
The determination relies on measuring the absorbance of solutions with varying acid concentrations at specific wavelengths where the molar absorptivity of the acidic and basic forms differs significantly. For this compound, absorbance measurements were taken at 350 mµ, 380 mµ, and 410 mµ sips.org.inquora.com. By analyzing the change in absorbance as a function of pH, the ratio of the ionized to non-ionized species can be calculated, which is then used to determine the pKa. This spectrophotometric analysis yielded an average pKa value of approximately 0.81, corresponding to an ionization constant (Ka) of 0.156 sips.org.inquora.com.
| Measurement Wavelength | Calculated pKa |
|---|---|
| 350 mµ | 0.81 |
| 380 mµ | 0.81 |
| 410 mµ | 0.81 |
| Average pKa | 0.81 |
Potentiometric Titration Procedures
Potentiometric titration is a standard electroanalytical technique used to determine the pKa of a substance. The method involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the solution's pH with an electrode. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
While this is a common procedure for pKa determination, historical measurements for this compound using a potentiometric method yielded a pKa value of 2.8 sips.org.inquora.com. This result is substantially higher than the value obtained through spectrophotometry and conductivity measurements, suggesting potential experimental discrepancies or differing conditions in the respective analyses sips.org.inquora.com.
Conductivity Measurements and Degree of Dissociation
Early investigations into the acidic nature of this compound involved conductivity measurements. This method assesses the degree of dissociation of an acid in solution by measuring its ability to conduct electricity, which is proportional to the concentration of ions.
Research conducted by J. Kendall on this compound and its sodium salt in water determined that a saturated solution (approximately 0.01 M) at 25 °C is about 92% dissociated sips.org.inquora.com. By applying established calculation methods to these conductivity data, the pKa of this compound was estimated to be approximately 1 sips.org.inquora.com. This value is in closer agreement with the spectrophotometrically determined pKa than the one obtained from potentiometric titration.
Structure-Acidity Relationships
The strong acidity of this compound is a direct consequence of the electronic effects exerted by the substituent groups on the aromatic ring.
Effects of Nitro and Methyl Substituents on Phenolic Acidity
The acidity of a phenol (B47542) is determined by the stability of the phenoxide ion formed upon deprotonation. Substituents on the aromatic ring that stabilize this anion will increase the acidity (i.e., lower the pKa).
Nitro Groups (–NO₂): The three nitro groups are powerful electron-withdrawing groups. They exert both a negative inductive effect (-I), pulling electron density through the sigma bonds, and a more significant negative mesomeric or resonance effect (-M) sips.org.insarthaks.compearson.comtiwariacademy.com. When positioned at the ortho and para positions (2, 4, and 6), the nitro groups can delocalize the negative charge of the phenoxide ion onto themselves through resonance. This extensive delocalization greatly stabilizes the conjugate base, making the parent phenol significantly more acidic.
Methyl Group (–CH₃): The methyl group, located at the meta position (position 3 relative to the hydroxyl group), is an electron-donating group. It exerts a positive inductive effect (+I), which pushes electron density into the ring. This effect slightly destabilizes the phenoxide anion by intensifying its negative charge, thereby decreasing acidity sips.org.inquora.com. However, the combined electron-withdrawing power of the three nitro groups overwhelmingly dominates the small, opposing effect of the single methyl group.
The net result is that the phenoxide ion of this compound is highly stabilized, leading to a very low pKa value and classifying it as a strong organic acid.
Comparative Acidity with Other Nitrophenols
Comparing the pKa of this compound to that of phenol and other related nitrophenols clearly illustrates the additive effect of electron-withdrawing groups on acidity.
As the number of nitro groups on the phenolic ring increases, the pKa value decreases dramatically, indicating a substantial increase in acidity. Phenol itself is a weak acid. The addition of one nitro group, as in 2-nitrophenol, increases the acidity. With two nitro groups, as in 2,4-dinitrophenol (B41442), the acidity increases further quora.com. 2,4,6-Trinitrophenol, also known as picric acid, is a strong acid due to the stabilizing effect of three nitro groups.
This compound (pKa ≈ 0.81) is a very strong acid, comparable in strength to picric acid (pKa ≈ 0.38). The slightly higher pKa of this compound compared to picric acid can be attributed to the weak electron-donating effect of its methyl group, which slightly counteracts the acid-strengthening effect of the nitro groups sips.org.in. In contrast, cresols (methylphenols) are generally less acidic than phenol because the methyl group is electron-donating sips.org.inquora.com.
| Compound Name | pKa Value |
|---|---|
| Phenol | 10.0 |
| m-Cresol (B1676322) | 10.1 |
| 2-Nitrophenol | 7.2 |
| 2,4-Dinitrophenol | 4.1 |
| 2,4,6-Trinitrophenol (Picric Acid) | 0.38 |
| This compound | 0.81 |
Acid-Base Interactions in Non-Aqueous Solvents
The acidic nature of this compound persists in non-aqueous, aprotic solvents, where it can engage in proton-transfer equilibria with organic bases. The extent of this interaction is governed by the relative acid and base strengths, the polarity of the solvent, and the potential for stabilization of the resulting ion pairs through solvation. In solvents of low dielectric constant, such as benzene (B151609), the interaction typically leads to the formation of hydrogen-bonded complexes or ion pairs rather than free ions.
Determination of Association Constants with Organic Bases (e.g., Tribenzylamine (B1683019) in Benzene)
The reactivity of this compound with the organic base tribenzylamine in a benzene solvent has been quantitatively assessed through spectrophotometric methods. nist.gov This interaction results in the formation of a salt, tribenzylammonium-2,4,6-trinitro-m-cresolate. The equilibrium for this association reaction can be represented as:
where HA is this compound and B is tribenzylamine.
The association constant, Ka, provides a measure of the acidic strength of this compound in this non-aqueous system. A study conducted at 25°C determined the association constant for this reaction in benzene. nist.gov The research found the constant for the combination of this compound with tribenzylamine to be 4.48 x 102. nist.gov This value was determined by measuring the changes in the absorption spectrum of the acid upon the addition of varying concentrations of the base.
For comparison, the same study investigated the reaction of picric acid with tribenzylamine under identical conditions and found an association constant of 1.58 x 103. nist.gov The lower constant for this compound indicates that it is a weaker acid than picric acid in benzene, a finding that aligns with theoretical predictions based on molecular structure. nist.gov
Table 1: Association Constants with Tribenzylamine in Benzene at 25°C nist.gov
| Acid | Association Constant (Ka) |
| This compound | 4.48 x 102 |
| Picric Acid | 1.58 x 103 |
Spectrophotometric Analysis of Complex Formation in Aprotic Media
Spectrophotometry is a powerful technique for studying the formation of complexes between acids and bases in aprotic solvents. The formation of the tribenzylammonium-2,4,6-trinitro-m-cresolate salt in benzene is accompanied by significant changes in the ultraviolet-visible absorption spectrum. These spectral changes can be used to determine the concentration of the salt formed and, consequently, the association constant.
In a typical experiment, the spectrum of a dilute solution of this compound in benzene is recorded. nist.gov Aliquots of a tribenzylamine solution are then incrementally added, and the spectrum is recorded after each addition. The formation of the salt leads to the appearance of new absorption bands or changes in the intensity of existing bands. By analyzing the absorbance data at a wavelength where the change is maximal, the equilibrium concentrations of the acid, base, and salt can be calculated. nist.gov
The molar concentration of the salt, [S], can be determined from the spectrophotometric data. The equilibrium concentrations of the acid and base are then calculated as Ca - [S] and Cb - [S] respectively, where Ca and Cb are the initial concentrations. nist.gov These values are then used to calculate the association constant. This method provides a more direct and reliable measure of relative acid strengths in non-aqueous, aprotic media compared to measurements of ionic dissociation in water, where the role of the solvent is more complex. nist.gov
Biophysical Chemistry: Membrane Interactions of 2,4,6 Trinitro M Cresol
Dual Effects on Cellular Membrane Permeability
2,4,6-Trinitro-m-cresol exhibits a dual effect on the permeability of sheep red blood cell membranes, simultaneously stimulating the leakage of cations while inhibiting the transport of anions. semanticscholar.orgnih.gov These effects are concentration-dependent and reversible upon removal of the compound. semanticscholar.orgnih.gov
Modulation of Cation Transport (e.g., Na⁺, K⁺ Leakage)
TNC induces a significant increase in the passive transport, or leakage, of sodium (Na⁺) and potassium (K⁺) ions across the membranes of both high potassium (HK) and low potassium (LK) sheep red blood cells. semanticscholar.orgnih.gov This effect is observed at TNC concentrations ranging from 10⁻³ to 10⁻² M. semanticscholar.orgnih.gov Notably, the stimulation of cation permeation by TNC is a reversible process. semanticscholar.orgnih.gov
The table below, derived from studies on sheep red blood cells, illustrates the effect of increasing concentrations of this compound on the rate of potassium leakage.
Effect of this compound on Potassium Leakage in Sheep Red Blood Cells
| TNC Concentration (M) | K⁺ Leakage Rate Coefficient (hr⁻¹) |
|---|---|
| 0 | ~0.02 |
| 1 x 10⁻³ | ~0.05 |
| 3 x 10⁻³ | ~0.15 |
| 1 x 10⁻² | ~0.40 |
Data is approximate and based on graphical representations in the cited literature.
Inhibition of Anion Transport (e.g., SO₄²⁻, Cl⁻ Efflux)
In contrast to its effect on cations, TNC acts as a potent inhibitor of anion transport. The efflux of sulfate (SO₄²⁻) and chloride (Cl⁻) ions from sheep red blood cells is significantly reduced in the presence of TNC. semanticscholar.orgnih.gov This inhibitory effect is observed at lower concentrations than those required to stimulate cation leakage, typically in the range of 10⁻⁵ to 10⁻³ M. semanticscholar.orgnih.gov Similar to its effect on cation transport, the inhibition of anion permeation is reversible. semanticscholar.orgnih.gov
The following table demonstrates the inhibitory effect of this compound on the efflux of sulfate ions from sheep red blood cells.
Inhibition of Sulfate Efflux by this compound in Sheep Red Blood Cells
| TNC Concentration (M) | Inhibition of SO₄²⁻ Efflux (%) |
|---|---|
| 1 x 10⁻⁵ | ~20 |
| 1 x 10⁻⁴ | ~60 |
| 1 x 10⁻³ | ~95 |
Data is approximate and based on graphical representations in the cited literature.
Mechanisms of Membrane Permeation Alteration
The precise mechanisms by which this compound alters membrane permeability are multifaceted and appear to involve interactions with the structural components of the membrane that regulate ion passage.
Role of Fixed Membrane Charges and Permselectivity Hypotheses
The permselectivity of the red blood cell membrane, which is significantly more permeable to anions than to cations, is often explained by the fixed charge hypothesis. semanticscholar.org This hypothesis posits the existence of fixed positive charges within the membrane that facilitate the passage of anions and repel cations. semanticscholar.org It is suggested that TNC, an aromatic anion, interacts with these fixed positive charges, which are likely amino groups of membrane proteins. semanticscholar.org This interaction could neutralize the positive charges, thereby reducing the electrostatic barrier for cations and diminishing the favorable pathways for anions, leading to the observed increase in cation permeability and decrease in anion permeability. semanticscholar.org
Temperature Dependence of Ion Transport Effects
The effects of TNC on ion transport exhibit a notable and unusual temperature dependence. The induced cation leak is significantly greater at 0°C and 37°C than at room temperature (23°C). semanticscholar.orgnih.gov This "U-shaped" temperature dependence is a key characteristic of the membrane's interaction with TNC. semanticscholar.org
Interaction with Specific Membrane Transport Systems
Beyond its effects on passive ion leakage, this compound has been shown to interact with specific membrane transport proteins. A notable example is its inhibition of the ouabain-sensitive potassium influx. semanticscholar.orgnih.gov This transport pathway is mediated by the Na⁺/K⁺-ATPase, a crucial enzyme for maintaining cellular ion gradients. The inhibition of this pump by TNC indicates a direct or indirect interaction with this specific transport system, further highlighting the compound's multifaceted impact on membrane function.
Inhibition of Ouabain-Sensitive Potassium Influx
This compound has been identified as an inhibitor of the ouabain-sensitive potassium influx in sheep red blood cells. nih.gov This inhibitory action is significant as the ouabain-sensitive component of potassium influx is primarily mediated by the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients. The research conducted on both high potassium (HK) and low potassium (LK) sheep red blood cells demonstrated that TNC affects the movements of cations across the cell membrane. nih.gov
The concentration of this compound required to inhibit anion transport, such as sulfate and chloride, was found to be in the range of 10⁻⁵ to 10⁻³ M. In contrast, a higher concentration, ranging from 10⁻³ to 10⁻² M, was necessary to induce an increase in the leakage of sodium (Na⁺) and potassium (K⁺) ions. nih.gov These effects on both anion and cation transport were found to be reversible upon washing the compound from the red blood cells. nih.gov
Interestingly, the stimulation of cation leakage by this compound exhibited a temperature-dependent behavior. The leakage of cations was significantly more pronounced at 0°C and 37°C compared to room temperature (23°C). nih.gov
Comparative Biophysical Activity
The membrane-altering effects of this compound have been compared with other known membrane-active compounds, highlighting its relative potency in modulating cation transport across cell membranes.
Efficacy Compared to Other Membrane-Active Compounds (e.g., Salicylate, Thiocyanate)
In comparative studies using sheep red blood cells, this compound was found to be substantially more effective at increasing cation leakage across the cell membrane than both salicylate and thiocyanate. nih.gov Specifically, this compound was determined to be approximately 20 times more potent than salicylate and about 40 times more potent than thiocyanate in inducing this effect. nih.gov
The following table summarizes the comparative efficacy of these compounds in increasing cation leakage in sheep red blood cells.
| Compound | Relative Efficacy in Increasing Cation Leak |
| This compound | ~20 times more effective than Salicylate |
| ~40 times more effective than Thiocyanate | |
| Salicylate | Baseline for comparison |
| Thiocyanate | Less effective than Salicylate |
This enhanced efficacy underscores the potent nature of this compound as a membrane-active agent, capable of significantly altering the permeability of cell membranes to cations at concentrations where related compounds show considerably less activity.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2,4,6-Trinitro-m-cresol to ensure high yield and purity?
- Methodological Answer : The synthesis involves nitration of m-cresol using mixed nitric-sulfuric acid under controlled temperature (10–15°C). Gradual addition of nitrating agents prevents over-nitration and side reactions. Post-reaction neutralization with ice-cold water followed by recrystallization from ethanol/water mixtures enhances purity. Confirmation via melting point (mp 84°C) and NMR (distinct aromatic proton splitting patterns) is critical .
Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify nitro-group positions and methyl substitution.
- FT-IR for nitro (asymmetric stretching at ~1530 cm⁻¹) and phenolic O–H (broad peak ~3300 cm⁻¹) signatures.
- HPLC with UV detection (λ = 254 nm) to quantify purity, referencing standards like ISO 1897-9 for cresol isomer separation .
Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?
- Methodological Answer : Due to its explosive nature, adhere to:
- Small-scale synthesis (<1 g) in blast-resistant equipment.
- Avoid friction, sparks, or rapid heating. Use remote-handling tools and PPE (face shields, flame-resistant gloves).
- Store in minimal quantities, hydrated with 10–20% water to desensitize .
Advanced Research Questions
Q. How do conflicting reports on the thermal stability of this compound impact experimental safety protocols?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 477°C in salts vs. lower thresholds in pure form) necessitate context-specific safety measures. Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures under experimental conditions. For kinetic studies, combine thermogravimetric analysis (TGA) with isothermal stability tests in inert atmospheres .
Q. What methodological considerations are critical when studying the explosive mechanisms of this compound under varying conditions?
- Methodological Answer : Key approaches include:
- Impact sensitivity testing (e.g., BAM drop-hammer test) to correlate molecular structure with sensitivity.
- Detonation velocity measurements using high-speed photography or piezoelectric pressure sensors.
- Computational modeling (e.g., DFT) to predict nitro-group electronic contributions to explosive yield .
Q. How can researchers resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer : Solubility variability (e.g., in ethanol vs. aqueous buffers) arises from solvent polarity and hydrogen-bonding interactions. Standardize measurements via shake-flask method at 25°C, using UV-Vis spectroscopy for quantification. Cross-validate with Hansen solubility parameters to predict solvent compatibility .
Q. What are the challenges in quantifying trace impurities of m-cresol isomers in this compound, and how can they be addressed?
- Methodological Answer : Residual o- or p-cresol isomers (even at <1%) alter explosive properties. Employ GC-MS with derivatization (e.g., silylation) to enhance volatility. Alternatively, use HILIC chromatography with charged aerosol detection for non-UV-active impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enthalpies of formation for this compound?
- Methodological Answer : Variations arise from experimental techniques (e.g., bomb calorimetry vs. computational estimates). Reconcile data by:
- Standardizing measurements using oxygen bomb calorimetry with benzoic acid calibration.
- Applying Gaussian-based group additivity models to cross-check experimental vs. theoretical values .
Tables for Key Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 84°C | Recrystallization |
| Impact Sensitivity | 5 J (BAM test) | Drop-hammer |
| Solubility in Ethanol | 12.5 g/100 mL (25°C) | Shake-flask |
| Decomposition Onset (DSC) | 210°C (exothermic) | Thermal analysis |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
